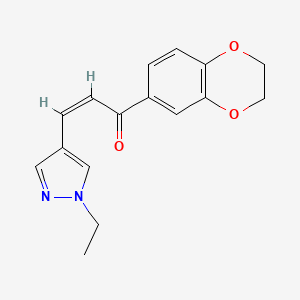

![molecular formula C18H24N4O4S2 B4583015 N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves the reaction of specific bicyclic ene-carbothioamides with aromatic or heterocyclic acyl chlorides in the presence of sodium hydride and dry pyridine solution. This method has been demonstrated to yield compounds with significant activities, such as platelet antiaggregating activity, analgesic, antiinflammatory, and hypotensive activities in biological models (Ranise et al., 1993).

Molecular Structure Analysis

Molecular structure analysis of similar bicyclic sulfonamides has shown that reactions with epichlorohydrin and 2-(chloromethyl)oxirane can lead to cage-like structures. These transformations highlight the complex nature of these molecules and their potential for further chemical modifications (Kas’yan et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving these compounds can result in the formation of products with different stereochemical configurations, as demonstrated by the nitrochlorination process that leads to formal anti-addition products (Vasin et al., 2008). Furthermore, reactions with N-(2,3-epoxypropyl)arenesulfonamides can produce amino alcohols with norbornene fragments, showcasing the versatility of these compounds in synthesizing structurally diverse molecules (Kas’yan et al., 2009).

Applications De Recherche Scientifique

Synthesis and Biological Activities

N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide belongs to a class of compounds known for their diverse biological activities, which have been explored through various scientific research applications. A notable study is the synthesis of N-acyl-4,7,7-trimethyl-N-phenyl-3-(1-piperidinyl or dimethylamino)bicyclo[2.2.1]hept-2-ene-2-carbothioamides, which demonstrated platelet antiaggregating activity superior or comparable to acetylsalicylic acid, along with moderate analgesic, antiinflammatory, and hypotensive activities in animal models (Ranise et al., 1993).

Antimicrobial Evaluation

The antimicrobial properties of related compounds, such as the synthesis of carbothioamides and their transformation into triheterocyclic compounds incorporating 1,2,4-triazole, imidazole, and 1,3-thiazol(idinone) moieties, have been investigated. Most of these synthesized compounds showed activity against Mycobacterium smegmatis, Candida albicans, and/or Saccharomyces cerevisiae, highlighting their potential in antimicrobial applications (Demirci et al., 2013).

Antihypertensive Properties

The design and synthesis of new hybrids of N-substituted-N'-(4-(piperidin-1-yl-sulfonyl)phenylthiourea and condensed thiourea derivatives have been reported, with in silico studies showing bioavailability and compliance with Lipinski's rule of five. Representative hybrids were evaluated for in vivo antihypertensive activity, with one target compound considered more potent than the reference standard, Nifedipine, demonstrating the potential for developing new antihypertensive drugs (Ismail et al., 2021).

Chemical Synthesis and Transformation

The chemical synthesis and transformation of related bicyclic compounds have been extensively studied. For example, the synthesis of bifunctional tetraaza macrocycles has been described, showcasing a method to create chelating agents with potential applications in medical imaging and therapy (McMurry et al., 1992). Another study focused on the synthesis and epoxidation of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives, which did not undergo heterocyclization into azabrendane derivatives, indicating a selective synthetic route for these compounds (Kas’yan et al., 2002).

Propriétés

IUPAC Name |

N-(2-bicyclo[2.2.1]heptanyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S2/c23-22(24)15-3-5-16(6-4-15)28(25,26)21-9-7-20(8-10-21)18(27)19-17-12-13-1-2-14(17)11-13/h3-6,13-14,17H,1-2,7-12H2,(H,19,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPBDMOQEUVBAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC(=S)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-({[4-(benzoylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B4582948.png)

![N-[3-(aminocarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4582954.png)

![N-{1-{[(3-acetylphenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4582968.png)

![N-(sec-butyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4582976.png)

![dimethyl 2-({[(3-acetylphenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4582986.png)

![methyl 1-[2-oxo-2-(1-piperidinyl)ethyl]-3-(trifluoroacetyl)-1H-indole-6-carboxylate](/img/structure/B4582997.png)

![6-[({4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4583000.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)